REACTION_CXSMILES
|
[C:1]([O:9]CC)(=O)[CH2:2][C:3]([O:5]CC)=O.[Cl:12][C:13]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:14]=1[NH2:15]>>[Cl:12][C:13]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:14]=1[NH:15][C:3](=[O:5])[CH2:2][C:1]([NH:15][C:14]1[CH:16]=[CH:17][C:18]([Cl:20])=[CH:19][C:13]=1[Cl:12])=[O:9]
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Name
|
|
Quantity
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24 g
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Type
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reactant
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Smiles
|
C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
60.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to distil out ethanol
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Type
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TEMPERATURE
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Details
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Six hours later, the reactants were cooled to room temperature with adding diethylether
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Type
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CUSTOM
|
Details
|
The solids produced
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Type
|
FILTRATION
|
Details
|
were filtered
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Type
|
WASH
|
Details
|
washed with diethylether (yield: 48 g, 82%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)NC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |